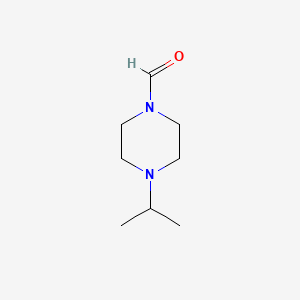

1-Formyl-4-isopropylpiperazine

Beschreibung

Context within Formyl-Substituted Piperazine (B1678402) Chemistry

Formyl-substituted piperazines are a class of organic compounds characterized by the presence of a piperazine ring where at least one of the nitrogen atoms is bonded to a formyl group (-CHO). The synthesis of these compounds often involves the formylation of a piperazine derivative. nih.gov A common method for the N-formylation of secondary amines like piperazines is the use of formic acid, often in the presence of a dehydrating agent or under conditions that remove water, such as a Dean-Stark trap. wisdomlib.org For instance, N-formylation of N-isopropylpiperazine can be achieved to produce 1-Formyl-4-isopropylpiperazine. researchgate.net

The chemical properties of formyl-substituted piperazines are largely dictated by the interplay between the piperazine ring and the formyl group. The piperazine moiety provides a basic nitrogen center (the one not attached to the formyl group) and a specific conformational geometry. The formyl group, on the other hand, introduces an electrophilic carbonyl carbon and can act as a hydrogen bond acceptor. This combination of features makes formyl-substituted piperazines useful as building blocks in the synthesis of more complex molecules.

Significance of the Formyl Functional Group in Advanced Organic Synthesis

The formyl group is a versatile functional group in advanced organic synthesis due to its reactivity and its role as a protecting group. iranchembook.irunipr.it Formamides, including formyl-substituted piperazines, are important intermediates in the synthesis of various organic compounds. nih.gov

The formyl group can undergo a variety of chemical transformations:

Reduction: The formyl group can be reduced to a methyl group or a hydroxymethyl group using appropriate reducing agents.

Oxidation: It can be oxidized to a carboxylic acid.

Nucleophilic Addition: The carbonyl carbon of the formyl group is susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. pcbiochemres.com

Protecting Group: The formyl group is often used as a protecting group for amines in multi-step syntheses, such as in peptide chemistry. nih.govpeptide.com It can be introduced to protect a primary or secondary amine from unwanted reactions and later removed under specific conditions. peptide.com The use of a formyl group as a protecting group for the indole (B1671886) nitrogen of tryptophan in Boc chemistry is a well-established strategy. peptide.com

In the context of drug design, the formyl group can be crucial for a molecule's biological activity. It can participate in hydrogen bonding with biological targets like proteins and can be involved in the formation of covalent bonds with residues such as lysine.

Overview of Research Trajectories for Formyl-Substituted Piperazine Derivatives

Research into formyl-substituted piperazine derivatives spans various fields of chemistry, with a significant focus on medicinal chemistry and the development of new synthetic methodologies.

Medicinal Chemistry: Piperazine derivatives, in general, exhibit a wide range of biological activities, and the introduction of a formyl group can modulate these properties. nih.govgoogle.comrjptonline.orgnih.govresearchgate.net For example, N-(4-Formylpiperazin-1-yl)-N-tosylformamide has been investigated as a building block for biologically active compounds. Research has also explored 1,4-diformyl-piperazine derivatives as potential therapeutic agents. nih.gov The synthesis of various substituted piperazines, including those with formyl groups, has been a key strategy in the search for new antimalarial agents. dtic.mil

Synthetic Methodology: The development of efficient and selective methods for the synthesis of formyl-substituted piperazines is an active area of research. This includes the exploration of new formylating agents and catalytic systems. researchgate.net For example, a method for synthesizing N-formyl amino acid esters with high optical purity has been developed using trimethyl orthoformate or triethyl orthoformate. thieme-connect.com

Materials Science: While less common, the unique properties of formyl-substituted piperazines could lend themselves to applications in materials science, potentially as precursors for polymers or functional materials.

Data Tables

Table 1: Physicochemical Properties of Related Piperazine Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Formylpiperazine (B147443) | C5H10N2O | 114.15 nih.gov |

| 1-Formyl-4-methylpiperazine | C6H12N2O | 128.17 nih.gov |

| 1-Isopropylpiperazine (B163126) | C7H16N2 | 128.22 nih.gov |

| 1,4-Diformylpiperazine | C6H10N2O2 | 142.16 chemicalbook.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H16N2O |

|---|---|

Molekulargewicht |

156.23 g/mol |

IUPAC-Name |

4-propan-2-ylpiperazine-1-carbaldehyde |

InChI |

InChI=1S/C8H16N2O/c1-8(2)10-5-3-9(7-11)4-6-10/h7-8H,3-6H2,1-2H3 |

InChI-Schlüssel |

UGRNAAOSAUZBIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCN(CC1)C=O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Studies of 1 Formyl 4 Isopropylpiperazine

Reactions of the Formyl Group

The formyl group, consisting of a carbonyl center, is a key site for a variety of chemical transformations. Its reactivity is characterized by susceptibility to reduction, participation in condensation and nucleophilic addition reactions, and a notable electrophilic character at the carbonyl carbon.

Reductive Transformations

The formyl group of 1-Formyl-4-isopropylpiperazine is readily reduced to a methyl group. This transformation is a critical step in the synthesis of N-methylated piperazine (B1678402) derivatives. Powerful reducing agents are typically employed to achieve this conversion. For instance, the use of lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF) effectively reduces the amide functionality.

This reduction is a fundamental reaction for converting the formyl group into a more stable and often more desirable methyl group for various applications. The reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom to form the corresponding amine.

Condensation and Nucleophilic Addition Reactions

The aldehyde functionality inherent in the formyl group allows this compound to participate in condensation and nucleophilic addition reactions. evitachem.com These reactions are pivotal for building larger molecular frameworks. For example, it can undergo reactions like the Vilsmeier-Haack reaction, which introduces a formyl group to an activated aromatic ring, though in this context, the formyl group of the piperazine itself would react. evitachem.com

The formyl group's carbonyl carbon is electrophilic and thus a target for various nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this building block.

Electrophilic Character at the Formyl Carbonyl

The carbon atom of the formyl group exhibits significant electrophilic character due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles. This electrophilicity is central to its role in various chemical syntheses. For instance, it can react with organometallic reagents, such as Grignard reagents, to form secondary alcohols. wikipedia.org N-formylpiperidine, a related compound, has been shown to be effective in formylation reactions of Grignard and alkyllithium reagents. wikipedia.org

This electrophilic nature is also exploited in the synthesis of more complex heterocyclic systems where the formyl group acts as an electrophilic partner in cyclization reactions. Research has shown that piperazine derivatives are used as building blocks in the synthesis of various biologically active compounds. researchgate.netnih.gov

Reactivity of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, each with its own reactivity profile. The nitrogen at the 4-position is tertiary and part of an amide linkage, rendering it relatively unreactive. In contrast, the nitrogen at the 1-position, once the formyl group is removed or transformed, becomes a reactive secondary amine, enabling further functionalization.

N-Alkylation and Acylation Reactions

The secondary amine of a de-formylated piperazine is a potent nucleophile and can readily undergo N-alkylation and N-acylation reactions. dokumen.pub Alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base to neutralize the acid formed during the reaction. researchgate.net This allows for the introduction of a wide array of substituents at the nitrogen atom.

Acylation reactions, using acyl chlorides or anhydrides, are also readily performed on the piperazine nitrogen. nih.gov For example, 4-isopropylpiperazine can be reacted with acyl chlorides like 4-formyl benzoyl chloride to form the corresponding amide. google.com

Table 1: Representative N-Alkylation and Acylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| 1-Isopropylpiperazine (B163126) | 4-Formyl Benzoyl Chloride / Et₃N | 4-(4-Isopropyl-piperazine-1-carbonyl)-benzaldehyde | N-Acylation |

| 1-(5-Bromopyridin-2-ylmethyl)piperazine | Propanone / Acetic Acid / NaCNBH₃ | 1-(5-Bromopyridin-2-ylmethyl)-4-isopropylpiperazine | N-Alkylation |

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds and is a key strategy involving piperazine derivatives. harvard.edu This reaction involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This method avoids the over-alkylation that can be problematic with direct alkylation techniques. harvard.edu

Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com For instance, 1-isopropylpiperazine can be synthesized via reductive amination of piperazine with acetone (B3395972). A patent describes the synthesis of 1-(5-Bromopyridin-2-ylmethyl)-4-isopropylpiperazine from 1-(5-Bromopyridin-2-ylmethyl)piperazine and propanone using sodium cyanoborohydride. google.com

Table 2: Reagents in Reductive Amination

| Reducing Agent | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines/iminium ions in the presence of aldehydes/ketones. harvard.edumasterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A highly selective and common alternative to NaBH₃CN. harvard.edumasterorganicchemistry.com |

| Hydrogen (H₂) with a catalyst | A "green" alternative reducing agent. jocpr.com |

This strategy is fundamental in medicinal chemistry for the synthesis of diverse libraries of substituted piperazines for drug discovery. jocpr.com

Elucidation of Reaction Mechanisms

The reactivity of this compound is primarily dictated by the chemistry of the amide functional group. Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. However, they can undergo a variety of reactions under specific conditions.

The reactions of the formyl group in this compound, such as hydrolysis or reduction, typically proceed through nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolysis: In an acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the piperazine moiety yields formic acid and the 1-isopropylpiperazinium ion. The transition state for the nucleophilic attack is a high-energy state where the carbon atom is changing from sp² to sp³ hybridization.

A plausible electron flow for the rate-determining step of acid-catalyzed hydrolysis is depicted as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the piperazine nitrogen.

Collapse of the tetrahedral intermediate, with the piperazine moiety acting as the leaving group.

Computational studies on analogous amide systems, such as the hydrolysis of formamide (B127407), suggest that the reaction proceeds through a stepwise mechanism involving one or two transition states, depending on the catalytic conditions. nih.gov A reaction force analysis of ammonia-catalyzed amide bond formation between ammonia (B1221849) and formic acid, the reverse of hydrolysis, identified two transition states, indicating a multi-step process. nih.gov

Reduction: The reduction of the formyl group to a methyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism of amide reduction is complex. Density Functional Theory (DFT) studies on the reduction of N,N-dimethylacetamide by borane (B79455) (BH₃) or alane (AlH₃) have identified two primary transition states. tuengr.comresearchgate.net The first transition state involves the insertion of the hydride reagent into the carbonyl group to form a tetrahedral intermediate. The second, and often rate-determining, transition state involves hydrogenation coupled with the cleavage of the C-O bond. tuengr.com

A proposed transition state for the initial hydride attack on this compound would involve the coordination of the aluminum or boron atom to the carbonyl oxygen, followed by the transfer of a hydride to the carbonyl carbon. This would result in a four-centered transition state.

N-Formylation of Amines: The formation of this compound itself, typically through the formylation of 1-isopropylpiperazine, provides further mechanistic insights. Mechanistic studies on the N-formylation of amines with carbon dioxide and hydrosilanes have revealed multiple possible pathways depending on the reaction conditions and substrates. epfl.chacs.org These pathways can involve the formation of intermediates such as formoxysilanes or silylcarbamates. epfl.chacs.org The transition states in these reactions are often five-membered hypervalent silicon species. acs.org In a study on the N-formylation of amines using formic acid, the proposed mechanism involves a nucleophilic attack of the amine on the carbonyl carbon of formic acid, leading to a tetrahedral intermediate which then eliminates water.

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature. However, data from related systems can provide valuable insights.

Kinetics: The rate of reactions involving the formyl group is influenced by both steric and electronic factors. The isopropyl group on the distal nitrogen of the piperazine ring is unlikely to exert a significant steric effect on the reactivity of the formyl group. However, its electron-donating inductive effect may slightly modulate the basicity of the piperazine nitrogens and the reactivity of the formyl group.

A study on the kinetics of the reaction between 2-chloro-5-nitropyrimidine (B88076) and various secondary alicyclic amines, including 1-formylpiperazine (B147443), provides comparative rate coefficient values. nih.gov This study demonstrates that the nucleophilicity of the piperazine nitrogen is a key factor in the reaction rate.

Table 1: Kinetic Data for the Reaction of 2-chloro-5-nitropyrimidine with Secondary Alicyclic Amines

| Amine | pKa | Rate Coefficient (kN / M⁻¹s⁻¹) |

|---|---|---|

| Piperidine (B6355638) | 11.54 | 100 ± 2.78 |

| Piperazine | 9.94 | 65.2 ± 2.50 |

| 1-Formylpiperazine | 7.93 | 20 ± 0.52 |

The data in Table 1 clearly shows that the electron-withdrawing formyl group in 1-formylpiperazine reduces the nucleophilicity of the piperazine nitrogen, leading to a lower reaction rate compared to piperidine and piperazine.

Thermodynamics: The thermodynamics of reactions involving this compound are governed by the relative stabilities of the reactants and products. For instance, the hydrolysis of the amide bond is thermodynamically favorable but kinetically slow without a catalyst.

Table 2: Calculated Thermodynamic Data for a Model Amide Reduction

| Reaction Step | Parameter | Value (kcal/mol) |

|---|---|---|

| First Transition State (TS1) | Activation Energy (Ea) | 10.5 |

| Free Energy of Activation (ΔG‡) | 25.5 | |

| Second Transition State (TS2) | Activation Energy (Ea) | 15.2 |

| Free Energy of Activation (ΔG‡) | 28.9 |

Derivatization Strategies and Scaffold Modification Based on 1 Formyl 4 Isopropylpiperazine

Chemical Transformations at the Formyl Moiety

The formyl group of 1-formyl-4-isopropylpiperazine is a reactive handle that can undergo several chemical transformations, providing access to a range of derivatives with modified N-substituents. Key transformations include reduction, deformylation, and carbon-carbon bond-forming reactions.

Reduction: The formyl group can be readily reduced to a methyl group to yield 1-methyl-4-isopropylpiperazine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. ingentaconnect.com This conversion can be useful in structure-activity relationship (SAR) studies where the properties of the N-formyl and N-methyl analogues are compared.

Deformylation: The removal of the formyl group to yield 1-isopropylpiperazine (B163126) is a crucial step for further functionalization at the N1 position. This can be accomplished under acidic or basic conditions. ebi.ac.uk For instance, treatment with sulfuric acid can effectively remove the formyl group. ebi.ac.uk This deprotection strategy opens the door to the introduction of a wide array of substituents at the newly freed secondary amine.

Carbon-Carbon Bond-Forming Reactions: The aldehyde functionality of the formyl group is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents. mnstate.eduwikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a new carbon-carbon bond, leading to the formation of secondary alcohols. For example, reaction with a Grignard reagent (R-MgX) would yield an α-substituted-α-hydroxyethylpiperazine derivative. mnstate.eduwikipedia.orgorganic-chemistry.org

The following table summarizes key chemical transformations at the formyl moiety:

Table 1: Chemical Transformations at the Formyl Moiety of this compound| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) in an ether solvent like THF. | 1-Methyl-4-isopropylpiperazine |

| Deformylation | Dilute sulfuric acid (H₂SO₄) with heating. | 1-Isopropylpiperazine |

| Grignard Reaction | Grignard reagent (e.g., Phenylmagnesium bromide) in anhydrous ether, followed by aqueous workup. | (4-Isopropylpiperazin-1-yl)(phenyl)methanol |

Modifications of the Isopropyl Substituent

Direct modification of the isopropyl group on the N4 nitrogen is often challenging due to the stability of the C-N and C-H bonds. A more practical and common strategy for modifying this substituent involves a two-step process: N-dealkylation followed by N-alkylation with a different substituent.

N-Dealkylation and Re-alkylation: The isopropyl group can be removed to generate 1-formylpiperazine (B147443). While various N-dealkylation methods exist, this transformation can sometimes be achieved under specific oxidative or catalytic conditions. Once 1-formylpiperazine is obtained, the secondary amine at the N4 position can be reacted with a variety of alkylating agents (e.g., alkyl halides, aldehydes/ketones via reductive amination) to introduce new N-substituents. mdpi.com This approach allows for the synthesis of a library of 1-formyl-4-alkyl/arylpiperazine derivatives for further biological evaluation.

The general strategy for modifying the isopropyl substituent is outlined in the table below:

Table 2: Strategy for Modification of the Isopropyl Substituent| Step | Transformation | General Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | N-Deisopropylation | Specific dealkylation reagents (e.g., under certain oxidative conditions). | 1-Formylpiperazine |

| 2 | N-Alkylation | Alkyl halide (R-X) and a base (e.g., K₂CO₃) in a solvent like acetonitrile. | 1-Formyl-4-alkylpiperazine |

| 2 | Reductive Amination | Aldehyde or ketone (R'R''C=O) and a reducing agent (e.g., NaBH(OAc)₃). | 1-Formyl-4-alkylpiperazine |

Functionalization and Substitution on the Piperazine (B1678402) Ring System

Introducing substituents directly onto the carbon atoms of the piperazine ring has been a significant area of research to expand the structural diversity of piperazine-containing compounds. researchgate.netmdpi.com Recent advances in C-H functionalization provide powerful tools for this purpose. researchgate.netmdpi.com

Lithiation and Electrophilic Quench: The piperazine ring can be functionalized at the α-carbon position (adjacent to a nitrogen atom) through lithiation followed by quenching with an electrophile. acs.orgnih.govacs.orgnih.gov The N-formyl group can act as a directing group for this lithiation. Using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as tetramethylethylenediamine (TMEDA), a lithium intermediate can be generated, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones, carbon dioxide) to introduce a substituent at the C2 position. beilstein-journals.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for the C-H functionalization of piperazines. researchgate.netmdpi.com This approach can be used to introduce aryl or alkyl groups onto the piperazine ring. researchgate.netmdpi.com For instance, using a suitable photocatalyst, a radical can be generated at the α-carbon, which then couples with an aryl or alkyl radical source. mdpi.com

The table below highlights methods for the functionalization of the piperazine ring:

Table 3: Methods for Functionalization of the Piperazine Ring| Method | General Reagents and Conditions | Position of Functionalization | Types of Substituents Introduced |

|---|---|---|---|

| Lithiation-Electrophilic Quench | 1. s-BuLi, TMEDA, THF, low temperature. 2. Electrophile (E+). | C2 (α to nitrogen) | Alkyl, hydroxyalkyl, carboxyl, etc. |

| Photoredox C-H Arylation | Photocatalyst (e.g., Ir or Ru complex), aryl halide, light. | C2 (α to nitrogen) | Aryl groups |

| Photoredox C-H Alkylation | Photocatalyst, alkyl radical precursor, light. | C2 (α to nitrogen) | Alkyl groups |

Stereoselective Synthesis of Chiral Derivatives

The introduction of stereocenters into the piperazine scaffold can have a profound impact on biological activity. nih.govrsc.org Several strategies can be employed for the stereoselective synthesis of chiral derivatives of this compound.

Chiral Auxiliary-Based Synthesis: A common approach involves the use of a chiral auxiliary to guide the stereochemical outcome of a reaction. For example, starting from a chiral amino acid, a piperazinone intermediate can be constructed, which can then be reduced to the corresponding chiral piperazine. nih.gov The stereochemistry of the final product is dictated by the stereocenter in the starting amino acid. ingentaconnect.com

Catalytic Diastereoselective Synthesis: Diastereoselective methods can be used to create new stereocenters on a pre-existing chiral scaffold. For instance, a chiral piperazine derivative can undergo metalation and reaction with an electrophile, where the existing stereocenter directs the approach of the electrophile to create a new stereocenter with a specific configuration. ingentaconnect.com

Asymmetric Lithiation and Kinetic Resolution: Asymmetric lithiation using a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate can be used to enantioselectively deprotonate one of the α-protons of the piperazine ring. acs.orgnih.govacs.orgnih.gov Subsequent quenching with an electrophile can lead to the formation of an enantioenriched α-substituted piperazine. acs.orgnih.govacs.orgnih.gov Kinetic resolution of a racemic mixture of a lithiated piperazine derivative can also be achieved using a chiral ligand, leading to the formation of an enantioenriched product. acs.orgnih.gov

The following table compares different approaches for the stereoselective synthesis of chiral piperazine derivatives:

Table 4: Approaches for Stereoselective Synthesis of Chiral Piperazine Derivatives| Strategy | Description | Key Features |

|---|---|---|

| Chiral Auxiliary | Utilizes a chiral starting material (e.g., an amino acid) to build the chiral piperazine core. | The stereochemistry of the product is predetermined by the starting material. ingentaconnect.com |

| Catalytic Diastereoselective Synthesis | An existing stereocenter on the piperazine ring directs the formation of a new stereocenter. | Allows for the creation of multiple stereocenters with controlled relative stereochemistry. nih.govnih.gov |

| Asymmetric Lithiation/Kinetic Resolution | A chiral ligand is used to selectively deprotonate or resolve a racemic mixture of lithiated piperazines. | Provides access to enantiomerically enriched piperazines through direct functionalization. acs.orgacs.orgnih.gov |

Role and Application in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

There is no available scientific literature demonstrating the use of 1-Formyl-4-isopropylpiperazine as a direct building block for the synthesis of complex heterocyclic structures.

Intermediate in Multi-Step Synthetic Pathways for Target Molecules

No documented multi-step synthetic pathways were found that utilize this compound as an intermediate for the creation of specific target molecules.

Precursor for Privileged Chemical Scaffolds

Information on this compound serving as a precursor for the development of privileged chemical scaffolds is not present in the reviewed literature.

Contribution to Method Development in Synthetic Organic Chemistry

There is no evidence to suggest that this compound has played a role in the development of new methodologies in synthetic organic chemistry.

Advanced Spectroscopic and Spectrometric Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: In the proton NMR spectrum of 1-Formyl-4-isopropylpiperazine, distinct signals corresponding to the different proton environments are expected. The formyl proton (-CHO) would likely appear as a singlet in the downfield region, typically around δ 8.0 ppm. The isopropyl group should exhibit a septet for the single CH proton and a doublet for the two equivalent methyl (CH₃) groups. The protons on the piperazine (B1678402) ring would present as a more complex series of multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 160-165 ppm. The carbons of the isopropyl group and the piperazine ring would appear in the upfield region of the spectrum. The symmetry of the molecule and the specific substitution pattern would dictate the exact number of unique carbon signals.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks, helping to assign the complex multiplets of the piperazine ring protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon skeleton.

Expected ¹H and ¹³C NMR Data for this compound This table is based on expected chemical shifts for similar functional groups and molecular fragments, as specific experimental data was not found in the searched literature.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Formyl CH | ~8.0 (s) | ~162 |

| Piperazine CH₂ (adjacent to N-CHO) | ~3.5-3.7 (m) | ~40-45 |

| Piperazine CH₂ (adjacent to N-isopropyl) | ~2.4-2.6 (m) | ~50-55 |

| Isopropyl CH | ~2.7-3.0 (septet) | ~55-60 |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, LC-MS/MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

GC-MS and LC-MS: For a compound like this compound, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be utilized. The choice depends on the compound's volatility and thermal stability. In either technique, the mass spectrometer would be expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₈H₁₆N₂O, 156.23 g/mol ).

LC-MS/MS: Tandem mass spectrometry (MS/MS) would be used to further probe the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern would be generated. Expected fragments would arise from the cleavage of the isopropyl group, the formyl group, and the fragmentation of the piperazine ring, providing confirmatory evidence for the proposed structure.

Predicted Mass Spectrometry Fragments for this compound This table outlines plausible fragmentation patterns. Specific experimental data was not available in the reviewed sources.

| m/z Value | Possible Fragment Identity |

|---|---|

| 156 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 127 | [M - CHO]⁺ (Loss of formyl group) |

| 83 | Fragment from piperazine ring cleavage |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the formyl group, typically found in the region of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aliphatic and isopropyl groups around 2800-3000 cm⁻¹, and C-N stretching vibrations associated with the piperazine ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be observable, and the various C-C and C-N bond vibrations of the molecular skeleton would give rise to a characteristic fingerprint in the lower frequency region of the spectrum.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and conformational information. This technique would confirm the connectivity of the atoms and reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the formyl and isopropyl substituents. While crystallographic data for the title compound was not found, studies on similar piperazine derivatives have been successfully conducted, demonstrating the utility of this technique for this class of compounds. researchgate.netresearchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

HPLC and GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are high-resolution techniques used for purity assessment. A pure sample of this compound would ideally show a single peak under optimized chromatographic conditions. The retention time of this peak would be a characteristic property of the compound for a given method. These methods can be used to quantify the compound and to detect and quantify any impurities.

TLC: Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A spot corresponding to this compound would be visualized on a TLC plate, and its retention factor (Rf) would be characteristic under a specific eluent system.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory, Semi-empirical Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and molecular orbitals.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. For a molecule like 1-Formyl-4-isopropylpiperazine, ab initio methods could be used to accurately determine its optimized geometry, dipole moment, and vibrational frequencies.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical modeling method that is based on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational efficiency, making it suitable for a wide range of molecular systems. For this compound, DFT calculations, using functionals such as B3LYP, could predict properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Semi-empirical Methods: These methods use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio or DFT methods, they are much faster and can be applied to larger molecules or for preliminary conformational searches.

A hypothetical application of DFT to this compound could yield the following data:

| Property | Hypothetical Calculated Value | Method/Basis Set | Significance |

| Total Energy | -552.3 Hartree | B3LYP/6-31G(d) | Provides a baseline for comparing the stability of different conformers. |

| HOMO Energy | -6.8 eV | B3LYP/6-31G(d) | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) | Indicates the molecule's ability to accept electrons. |

| Dipole Moment | 3.5 Debye | B3LYP/6-31G(d) | Relates to the molecule's polarity and intermolecular interactions. |

This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. Conformational analysis, a key aspect of molecular modeling, focuses on identifying the preferred three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

For this compound, the piperazine (B1678402) ring can adopt several conformations, with the chair form being the most stable. The substituents on the nitrogen atoms (formyl and isopropyl groups) can exist in either axial or equatorial positions. Molecular mechanics force fields, such as MMFF94 or AMBER, are often employed for rapid conformational searches to identify the lowest energy conformers. Subsequent geometry optimization using quantum chemical methods can then provide more accurate energy rankings.

Studies on other 4-substituted piperidines have shown that the conformational preferences can be influenced by electrostatic interactions between the substituents and the nitrogen atom. For this compound, a detailed conformational analysis would be crucial for understanding its receptor binding properties, as different conformers may present different pharmacophoric features.

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) | Population (%) |

| 1 | Isopropyl (equatorial), Formyl (planar) | 0.00 | 75 |

| 2 | Isopropyl (axial), Formyl (planar) | 2.50 | 20 |

| 3 | Other | > 4.00 | < 5 |

This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, transition states, and activation energies. For the synthesis of this compound, computational methods could be used to:

Evaluate potential synthetic routes: By calculating the thermodynamics and kinetics of different reaction pathways, computational models can help identify the most efficient and favorable synthesis strategies.

Identify key intermediates and transition states: This information is crucial for understanding the step-by-step mechanism of a reaction.

Predict the regioselectivity and stereoselectivity of reactions: For example, in the formylation of 4-isopropylpiperazine, computational models could predict the likelihood of N-formylation versus other potential reactions.

Modern approaches combine quantum chemical calculations with machine learning algorithms to predict reaction outcomes with increasing accuracy. These methods can analyze vast reaction databases to identify patterns and predict the most likely products for a given set of reactants and conditions.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: Calculating nuclear magnetic shielding constants is a common application of DFT. These calculated values can be converted into chemical shifts, which can then be compared with experimental NMR spectra to confirm the structure of a compound. For this compound, predicting the 1H and 13C NMR spectra would be valuable for its structural elucidation.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. The resulting theoretical spectrum can be compared with experimental IR and Raman spectra to identify characteristic functional groups and confirm the molecular structure.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 13C (C=O) | 165.2 | Not Available |

| 13C (CH-isopropyl) | 55.8 | Not Available |

| 1H (CHO) | 8.1 | Not Available |

| 1H (CH-isopropyl) | 2.9 | Not Available |

This table presents hypothetical data for illustrative purposes, as specific calculations for this compound are not available.

Advanced Simulation Techniques (e.g., Molecular Dynamics)

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into:

Conformational dynamics: MD can reveal how the molecule explores different conformations over time and the timescales of these motions.

Solvation effects: By simulating the molecule in a solvent box, MD can provide a detailed picture of how the solvent interacts with the solute and influences its properties.

Binding of ligands to receptors: In drug discovery, MD simulations are used to study the stability of ligand-protein complexes and to calculate binding free energies. For this compound, MD simulations could be used to investigate its interactions with potential biological targets.

While no specific MD studies on this compound have been published, research on other piperazine derivatives has utilized MD to understand their interactions with receptors and their dynamic behavior in solution.

Q & A

Q. What are the validated synthetic routes for 1-Formyl-4-isopropylpiperazine, and how can reaction conditions be optimized for reproducibility?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, 4-isopropylpiperazine intermediates can be formylated using formic acid derivatives under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or DCM are commonly used to stabilize intermediates .

- Temperature : Elevated temperatures (e.g., 80–100°C) are often required to drive substitution reactions to completion .

- Catalysts : Bases like potassium carbonate or diisopropylethylamine facilitate deprotonation and nucleophilic attack .

Validation via NMR and mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. How should researchers characterize the structural purity of this compound?

Advanced spectroscopic and chromatographic methods are essential:

- 1H NMR : Analyze peak splitting patterns to verify substitution on the piperazine ring (e.g., isopropyl and formyl groups) .

- HRMS : Confirm molecular ion peaks with <5 ppm mass accuracy to distinguish from impurities .

- HPLC : Monitor purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound derivatives?

- Functional group variation : Modify the formyl or isopropyl groups to assess impact on target binding (e.g., enzyme inhibition) .

- Bioassays : Test derivatives against disease-relevant targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR assays .

- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities and guide synthesis .

Q. What experimental strategies resolve contradictions in reported biological activities of piperazine derivatives?

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays to validate potency .

- Off-target screening : Use panels like Eurofins Cerep-Print® to rule out nonspecific interactions .

- Meta-analysis : Compare data across studies while controlling for variables like solvent choice (DMSO vs. aqueous buffers) .

Q. How do steric and electronic effects influence the stability of this compound under physiological conditions?

- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS .

- Steric hindrance : The isopropyl group may reduce hydrolysis of the formyl moiety in acidic environments .

- Temperature-dependent degradation : Use Arrhenius plots to predict shelf life at different storage conditions .

Q. What purification challenges arise during scale-up synthesis, and how can they be mitigated?

Q. How can computational methods enhance the design of this compound-based probes for target validation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.